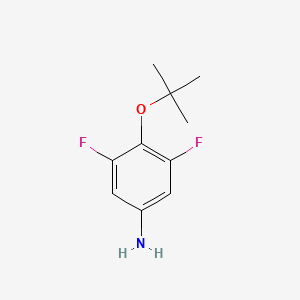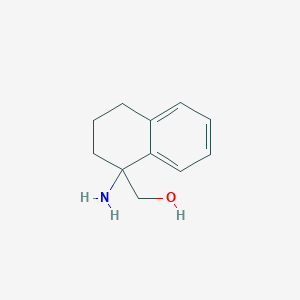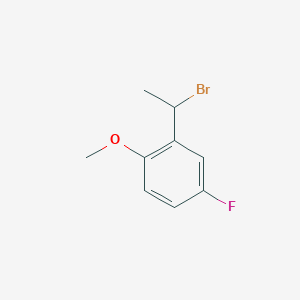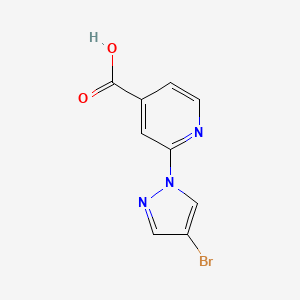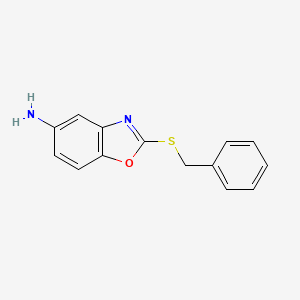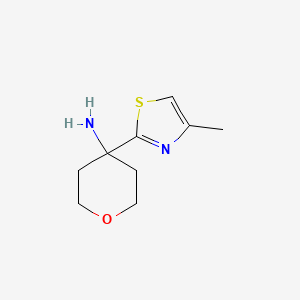
4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine
説明
“4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest due to their wide range of applications in different fields . The synthesis process often involves the formation of the thiazole ring, α-bromination of the acetyl group, and carboxamide/thiocarboxamide attachment .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学的研究の応用
Antiproliferative and Antimicrobial Properties
Compounds derived from 1,3,4-thiadiazole, which shares structural similarities with 4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine, have demonstrated notable biological activities. For instance, Schiff bases derived from 1,3,4-thiadiazole exhibited DNA protective abilities and antimicrobial activities against S. epidermidis. Some compounds showed cytotoxicity on cancer cell lines, suggesting potential in cancer therapy (Gür et al., 2020).
Anticancer Evaluation
Research on thiazol-4-amine derivatives has indicated significant anticancer properties. These compounds, tested against various human cancer cell lines, demonstrated promising activity, highlighting their potential in developing new anticancer therapies (Yakantham et al., 2019).
In Vivo Anticancer and Antiangiogenic Effects
Thioxothiazolidin-4-one derivatives, which are structurally related to 4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine, have been synthesized and evaluated for their anticancer and antiangiogenic effects in mouse tumor models. These studies demonstrated significant reductions in tumor volume and cell number, suggesting their potential as anticancer agents (Chandrappa et al., 2010).
Medicinal Chemistry Applications
Oxadiazoles, including the 1,3,4-oxadiazole found in similar compounds, are often used in medicinal chemistry as bioisosteric replacements for ester and amide functionalities. Their unique properties, such as lower lipophilicity and metabolic stability, make them attractive for drug development (Boström et al., 2012).
Dyeing and Solvatochromic Behavior
Aminothiazole derivatives have been used in the synthesis of novel bisheteroaryl bisazo dyes. These dyes demonstrate interesting solvatochromic behaviors and have applications in dyeing polyester fabrics (Modi & Patel, 2013).
Quantum Chemical Analysis
Quantum chemical analysis of compounds like N-(Pyridin-2-yl)thiazol-2-amine, which are structurally related to 4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine, reveals insights into their electron distribution, tautomeric preferences, and protonation energy. These studies are crucial in understanding the molecular interactions and properties of these compounds (Bhatia et al., 2013).
特性
IUPAC Name |
4-(4-methyl-1,3-thiazol-2-yl)oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-7-6-13-8(11-7)9(10)2-4-12-5-3-9/h6H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKQEUXAKPHFRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



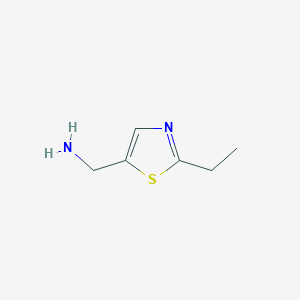
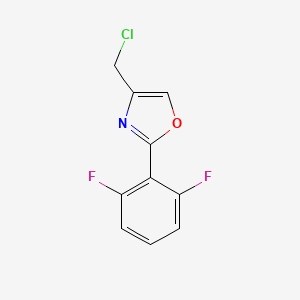
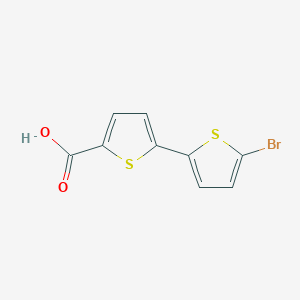
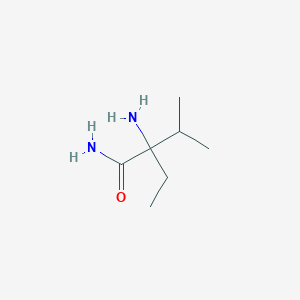
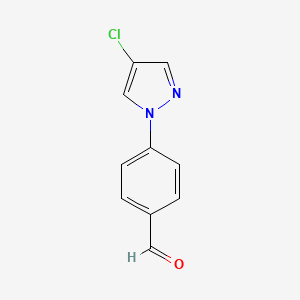
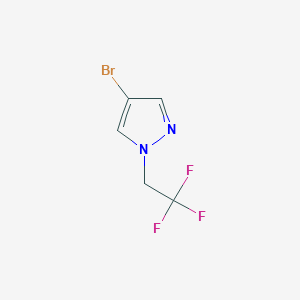
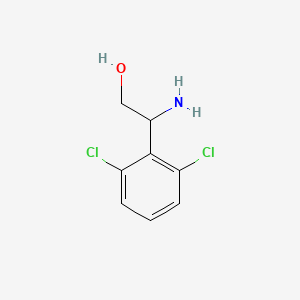
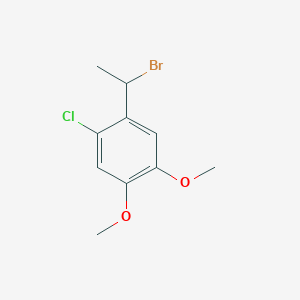
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1526468.png)
